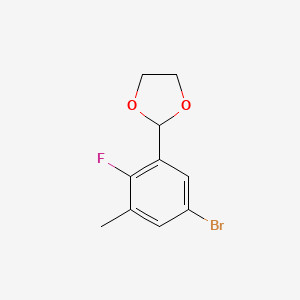

2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(5-bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-4-7(11)5-8(9(6)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNXUDGUOYEPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane and Its Precursors

Strategies for Constructing the Substituted Phenyl Ring

The assembly of the 5-bromo-2-fluoro-3-methylphenyl core involves the sequential and regiocontrolled introduction of three different substituents onto the aromatic ring. The order of these introductions is crucial and is dictated by the directing effects of the substituents already present on the ring.

Introduction of Bromine and Fluorine Substituents on the Aromatic Core

The placement of halogen atoms on the aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of starting material and halogenating agent is determined by the desired regiochemistry. In the context of the target molecule, the fluorine atom is ortho to the eventual dioxolane group, while the bromine atom is in the para position.

Electrophilic bromination of an aromatic ring is a well-established transformation. For activated or neutral rings, common reagents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orggmu.edu For more reactive substrates, N-Bromosuccinimide (NBS) can be employed, sometimes with a catalyst. google.com A documented method for the bromination of 2-fluorobenzaldehyde to yield 5-bromo-2-fluorobenzaldehyde utilizes potassium bromate in an aqueous sulfuric acid solution, achieving high yields. chemicalbook.com This demonstrates a viable pathway for introducing bromine para to a fluorine atom in a benzaldehyde derivative.

Direct fluorination of aromatic rings is often too exothermic and difficult to control. Therefore, indirect methods are more common. A prevalent strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, typically prepared from a corresponding aniline (amino-substituted arene). A patent describing the synthesis of a structurally similar compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, starts from methyl 2-methyl-3-amino-5-bromobenzoate, using hexafluorophosphoric acid and sodium nitrite to generate the diazonium salt, which then yields the fluoro-substituted product. google.com This highlights the utility of amino-substituted precursors for the regioselective introduction of fluorine.

| Reaction Type | Reagent(s) | Typical Substrate | Key Considerations |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Benzene (B151609), Toluene (B28343) | Requires Lewis acid catalyst for ring substitution. libretexts.orggmu.edu |

| Bromination | N-Bromosuccinimide (NBS) / Lewis Acid | o-Fluorobenzaldehyde | Can be used for selective bromination. google.com |

| Bromination | Potassium Bromate (KBrO₃) / H₂SO₄ | 2-Fluorobenzaldehyde | Effective for producing 5-bromo-2-fluorobenzaldehyde. chemicalbook.com |

| Fluorination (Indirect) | 1. NaNO₂ / HBF₄ or HPF₆ 2. Heat (Δ) | Substituted Anilines | Classic Balz-Schiemann reaction or similar diazotization approach for regiocontrolled fluorine introduction. google.com |

Regioselective Methylation Approaches on the Phenyl Moiety

While direct methylation of a di-halogenated phenyl ring via Friedel-Crafts alkylation is a theoretical possibility, it often suffers from poor regioselectivity and the potential for polyalkylation, especially on a deactivated ring. A more synthetically viable and common strategy is to begin with a precursor that already contains the methyl group in the desired position.

Starting materials such as 3-methylphenol (m-cresol) or 3-methylaniline (m-toluidine) provide a fixed position for the methyl group. Subsequent halogenation reactions can then be directed by the combined electronic effects of the methyl group and the hydroxyl or amino group. The methyl group is a weak activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org By carefully choosing the sequence of halogenation and other functional group manipulations, the desired 5-bromo-2-fluoro-3-methyl substitution pattern can be achieved.

Formation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) commonly used as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under basic, reductive, and oxidative conditions. thieme-connect.de Its formation is a critical step in the synthesis of the target molecule from its corresponding aldehyde precursor.

Acetalization/Ketalization Reactions from Corresponding Carbonyl Precursors

The most direct and widely used method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org In the synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane, the precursor 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) is reacted with ethylene glycol.

This reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct must be removed. organic-chemistry.org This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent such as toluene or xylene. organic-chemistry.orggoogle.com A variety of Brønsted or Lewis acid catalysts can be employed to facilitate the reaction.

| Catalyst | Solvent/Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing Toluene with Dean-Stark trap | organic-chemistry.orggoogle.com |

| ortho-Phosphoric acid (H₃PO₄) | Refluxing Toluene with water separator | profistend.info |

| Sulfonic Acid Functionalized MOF | Solvent-based reaction | researchgate.net |

| Iodine (I₂) | Neutral, aprotic conditions | organic-chemistry.org |

The reaction involves the protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and elimination of water yield the stable five-membered 1,3-dioxolane ring. spegroup.ru

Alternative Methods for 1,3-Dioxolane Ring Construction

While direct acetalization is the most common route, alternative methods for constructing the 1,3-dioxolane ring exist. One such method is the reaction of ethylene oxide with a carbonyl compound, catalyzed by Lewis acids like SnCl₄ or tetraethylammonium bromide. chemicalbook.com Another approach involves thioacetal-acetal interconversion. This method allows for the formation of the dioxolane under basic conditions, which can be advantageous if acid-sensitive functional groups are present elsewhere in the molecule. thieme-connect.de These methods, however, are generally less frequently employed for syntheses of this type compared to the direct condensation with ethylene glycol.

Overall Synthetic Routes and Methodological Considerations

A plausible synthetic route to this compound would originate from a commercially available, methylated starting material to ensure the correct placement of the methyl group. A potential pathway could start with 2-fluoro-3-methyltoluene.

Bromination: Electrophilic bromination of 2-fluoro-3-methyltoluene would be the first key step. The fluorine atom is a moderately activating ortho-, para-director, while the methyl group is also an ortho-, para-director. The position para to the strongly directing fluorine atom (C5) is the most likely site for bromination, leading to 5-bromo-2-fluoro-3-methyltoluene.

Oxidation: The next step would involve the oxidation of the benzylic methyl group to a carbonyl group. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, to form 5-bromo-2-fluoro-3-methylbenzaldehyde.

Acetalization: The final step is the protection of the newly formed aldehyde. The reaction of 5-bromo-2-fluoro-3-methylbenzaldehyde with ethylene glycol under acidic catalysis (e.g., p-TsOH) with azeotropic removal of water would yield the final target compound, this compound. profistend.infospegroup.ru

The success of this synthesis hinges on the regioselectivity of each step, particularly the initial bromination. The order of reactions is critical to leverage the directing effects of the substituents to install the desired substitution pattern on the aromatic ring before the final dioxolane formation.

Multistep Synthesis Strategies (e.g., from 5-Bromo-2-fluoro-3-methylbenzaldehyde)

The primary and most direct synthetic route to this compound involves the protection of the aldehyde group of 5-bromo-2-fluoro-3-methylbenzaldehyde. This reaction is an acetalization, where the aldehyde reacts with ethylene glycol to form a cyclic acetal, the 1,3-dioxolane ring.

Reaction Scheme: The core transformation is the reaction of 5-bromo-2-fluoro-3-methylbenzaldehyde with ethylene glycol, typically in the presence of an acid catalyst. The reaction is reversible, and to drive it to completion, the water formed as a byproduct is usually removed.

Starting Material: 5-Bromo-2-fluoro-3-methylbenzaldehyde bldpharm.comappchemical.comaobchem.com

Reagent: Ethylene glycol

Product: this compound

The precursor, 5-bromo-2-fluoro-3-methylbenzaldehyde, itself can be synthesized through various aromatic substitution and functional group transformation strategies. While specific routes for this exact molecule are proprietary or embedded in patent literature, analogous syntheses suggest methods such as the bromination of 2-fluoro-3-methylbenzaldehyde or the formylation of 1-bromo-4-fluoro-2-methylbenzene. For instance, the synthesis of the related 5-bromo-2-fluorobenzaldehyde has been achieved by the reaction of 1-bromo-4-fluorobenzene with n-BuLi at low temperatures, followed by quenching with methyl formate. A similar ortho-lithiation strategy could be adapted for the methylated analogue.

Catalyst Systems and Reaction Conditions for Key Transformations

The key transformation in the synthesis of the target compound from its aldehyde precursor is the formation of the 1,3-dioxolane ring, which is an acid-catalyzed nucleophilic addition-elimination reaction.

Catalyst Systems: A variety of acid catalysts can be employed to facilitate this acetalization. The choice of catalyst can influence reaction time, yield, and the mildness of the conditions.

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and inexpensive catalyst for this type of transformation. rsc.org Other mineral acids like sulfuric acid can also be used.

Lewis Acids: Lewis acids are also effective.

Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K10 clay have been shown to be effective for the synthesis of 1,3-dioxolanes. nih.gov These offer the advantage of easier removal from the reaction mixture through simple filtration. nih.gov

Reaction Conditions: To ensure a high yield of the dioxolane product, the reaction conditions are optimized to favor the formation of the acetal.

Solvent: The reaction is typically carried out in a non-polar organic solvent that allows for the azeotropic removal of water, such as toluene or benzene.

Water Removal: A Dean-Stark apparatus is commonly fitted to the reaction flask to continuously remove the water generated during the reaction, thereby shifting the equilibrium towards the product side. nih.gov

Temperature: The reaction mixture is usually heated to reflux to facilitate both the reaction rate and the azeotropic removal of water. nih.govnih.gov

Stoichiometry: An excess of ethylene glycol can also be used to drive the reaction forward.

The table below summarizes typical catalyst systems and conditions for the formation of 1,3-dioxolanes from aldehydes.

| Catalyst System | Typical Solvent | Temperature | Key Features |

| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | Common, efficient, homogeneous catalyst rsc.org |

| Montmorillonite K10 | Toluene | Reflux | Heterogeneous, easily separable, environmentally friendly nih.gov |

| Sulfuric Acid | Methanol | Reflux | Strong acid, effective but can sometimes lead to side reactions nih.gov |

Isolation and Purification Techniques for Intermediates and Final Product

Following the completion of the reaction, a systematic procedure is required to isolate and purify the this compound product from the reaction mixture, which contains the catalyst, unreacted starting materials, and the solvent.

Isolation: The initial workup procedure is designed to remove the acid catalyst and any water-soluble components.

Neutralization: The reaction mixture is cooled, and if a homogeneous acid catalyst was used, it is neutralized by washing with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution. nih.gov

Extraction: The organic layer is separated, and the aqueous layer is typically extracted one or more times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to recover any dissolved product. rsc.orggoogle.com

Washing: The combined organic extracts are then washed with water and/or brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities. rsc.orggoogle.com

Drying and Filtration: The organic solution is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered to remove the drying agent. prepchem.com

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. google.com

Purification: The crude product obtained after isolation often requires further purification to remove any remaining impurities, such as unreacted aldehyde.

Column Chromatography: This is a very common and effective method for purifying organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate, is passed through the column. google.com The components of the mixture separate based on their differing affinities for the silica gel and the eluent, allowing for the collection of the pure product in fractions.

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be used for purification. prepchem.comorgsyn.org This technique separates compounds based on differences in their boiling points at reduced pressure.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). rsc.org

Chemical Reactivity and Transformations of 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane

Reactions Involving the Aromatic Ring System

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl Bromide Functionalization)

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful method for the functionalization of aryl bromides. nih.gov In this reaction, the aryl bromide is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.commdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by the base. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling. researchgate.net For a substrate like 2-(5-bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane, the reaction would selectively occur at the C-Br bond, as the C-F bond is generally less reactive under these conditions.

| Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene (B28343) | 80-110 °C |

| PdCl₂(dppf) | dppf | K₃PO₄, Na₂CO₃ | DMF, THF | 80-100 °C |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, CsF | Toluene, Dioxane | Room Temp to 100 °C |

Nucleophilic Aromatic Substitution Reactions (Focus on Fluorine Reactivity)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorine atom on the aromatic ring, particularly due to the presence of the electron-withdrawing bromo group and the potential for stabilization of the intermediate. libretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, and this delocalization is more effective when there are electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org

In this compound, the fluorine atom is ortho to a methyl group and meta to the bromo group. While the bromo group is electron-withdrawing, its meta position offers less stabilization to the Meisenheimer complex compared to an ortho or para positioning. libretexts.org Generally, fluorine is a good leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com The reaction rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring. The substituents on this compound are:

Fluorine: An ortho, para-directing deactivator.

Bromine: An ortho, para-directing deactivator.

Methyl: An ortho, para-directing activator.

1,3-Dioxolane (B20135): This group, attached via a benzylic carbon, is generally considered to be weakly deactivating and ortho, para-directing.

Reactions of the 1,3-Dioxolane Group

The 1,3-dioxolane group functions as a protecting group for a carbonyl compound, and its removal is a key step in many synthetic sequences.

Deprotection Strategies to Yield Corresponding Aldehyde/Ketone (e.g., Hydrolysis, Transacetalization)

The cleavage of the 1,3-dioxolane ring to regenerate the corresponding aldehyde or ketone is typically achieved under acidic conditions. organic-chemistry.org Common methods include:

Acid-catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) in a suitable solvent promotes the hydrolysis of the acetal (B89532) back to the carbonyl compound and ethylene (B1197577) glycol. organic-chemistry.org

Transacetalization: This method involves the exchange of the diol protecting group. For instance, reacting the dioxolane with acetone (B3395972) in the presence of an acid catalyst can drive the equilibrium towards the formation of the deprotected carbonyl compound and 2,2-dimethyl-1,3-dioxolane. organic-chemistry.org

Other Reagents: Various other reagents can effect the deprotection under mild conditions, such as cerium(III) triflate in wet nitromethane (B149229) or iodine in acetone. organic-chemistry.org

Stability and Reactivity Under Acidic and Basic Conditions

The 1,3-dioxolane group exhibits differential stability under acidic and basic conditions.

Acidic Conditions: As mentioned, cyclic acetals like 1,3-dioxolanes are generally labile to acidic conditions, which catalyze their hydrolysis. organic-chemistry.org The presence of strong Lewis acids can also enhance their sensitivity towards oxidants. organic-chemistry.org

Basic Conditions: The 1,3-dioxolane moiety is highly stable towards bases and nucleophiles. organic-chemistry.org This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group.

Transformations Involving the Methyl Group (Benzylic Position)

The methyl group attached to the substituted phenyl ring is at a benzylic position, which confers upon it unique reactivity. The carbon-hydrogen bonds of this methyl group are weaker than those in a typical alkane due to the resonance stabilization of the intermediate benzyl (B1604629) radical that forms upon homolytic cleavage of a C-H bond. This enhanced reactivity allows for selective transformations at this site.

Radical Halogenation Reactions

Benzylic C-H bonds are particularly susceptible to free radical halogenation. In the case of this compound, the methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator such as benzoyl peroxide or AIBN, or upon photochemical initiation.

The reaction proceeds via a free-radical chain mechanism. The initiator generates a small concentration of bromine radicals, which then abstract a hydrogen atom from the benzylic methyl group. This abstraction is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting benzyl radical. The unpaired electron in the benzyl radical is delocalized over the aromatic ring, which lowers the energy of this intermediate and facilitates its formation. The newly formed benzyl radical then reacts with a molecule of bromine (generated in situ from NBS) to form the benzylic bromide and a new bromine radical, which continues the chain reaction.

The substituents on the aromatic ring can influence the rate of this reaction. The electron-withdrawing nature of the bromo and fluoro groups would be expected to slightly destabilize the benzyl radical intermediate, potentially slowing the reaction compared to unsubstituted toluene. Conversely, the dioxolane group, with its oxygen atoms, can donate electron density to the ring through resonance, which could partially offset the deactivating effect of the halogens.

Illustrative data for the radical bromination of a substituted toluene is presented in Table 1. Please note that this data is a hypothetical representation based on general principles of benzylic halogenation and does not represent experimentally verified results for this compound.

Table 1: Hypothetical Data for Radical Bromination of this compound

| Entry | Reagent | Initiator | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | NBS | AIBN | CCl₄ | 77 | 2-(5-Bromo-3-(bromomethyl)-2-fluorophenyl)-1,3-dioxolane | 75 |

| 2 | NBS | Benzoyl Peroxide | Benzene (B151609) | 80 | 2-(5-Bromo-3-(bromomethyl)-2-fluorophenyl)-1,3-dioxolane | 72 |

| 3 | Br₂ | Light (hν) | CCl₄ | 25 | 2-(5-Bromo-3-(bromomethyl)-2-fluorophenyl)-1,3-dioxolane | 60 (with potential for ring bromination) |

Oxidation Reactions at the Methyl Position

The benzylic methyl group of this compound can be oxidized to various oxidation states, including an aldehyde, or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are commonly used to convert benzylic methyl groups into carboxylic acids.

The reaction with potassium permanganate typically requires vigorous conditions, such as heating in an aqueous basic or acidic solution. The mechanism of this reaction is complex but is believed to involve the initial formation of a benzyl radical through hydrogen atom abstraction by the permanganate ion. This radical is then further oxidized. Regardless of the length of an alkyl side chain on a benzene ring, as long as it possesses at least one benzylic hydrogen, it will be oxidized to a carboxylic acid group.

The electron-withdrawing bromo and fluoro substituents on the aromatic ring would be expected to decrease the electron density of the ring, making the benzylic C-H bonds stronger and thus the methyl group more resistant to oxidation compared to toluene. The dioxolane group, being an acetal, is generally stable to basic and neutral oxidizing conditions but can be sensitive to strong acids, which might be a consideration depending on the chosen reaction conditions for the oxidation.

A hypothetical representation of the oxidation of the methyl group is shown in Table 2. This data is for illustrative purposes and is not based on published experimental results for the specific compound .

Table 2: Hypothetical Data for Oxidation of the Methyl Group of this compound

| Entry | Oxidizing Agent | Conditions | Product | Yield (%) |

| 1 | KMnO₄ | H₂O, NaOH, heat | 5-Bromo-2-(1,3-dioxolan-2-yl)-3-fluorobenzoic acid | 65 |

| 2 | Na₂Cr₂O₇ | H₂SO₄, H₂O, heat | 5-Bromo-2-(1,3-dioxolan-2-yl)-3-fluorobenzoic acid | 60 |

| 3 | CrO₃ | CH₃COOH, heat | 5-Bromo-2-(1,3-dioxolan-2-yl)-3-fluorobenzaldehyde | 45 (potential for over-oxidation) |

Mechanistic Studies of Key Chemical Transformations

The mechanisms of radical halogenation and oxidation at the benzylic position are well-established in organic chemistry.

For radical halogenation with N-bromosuccinimide (NBS), the mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or by the action of UV light on NBS itself to generate a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of Br₂ (which is generated from the reaction of HBr with NBS) to yield the benzylic bromide product and a new bromine radical. This new bromine radical can then participate in another cycle of hydrogen abstraction, thus propagating the chain reaction.

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzyl radical, or two benzyl radicals.

For the oxidation of the benzylic methyl group with potassium permanganate , the detailed mechanism is complex and not fully elucidated, but it is generally accepted to proceed through a radical pathway, especially in its initial stages. The process is thought to begin with the abstraction of a benzylic hydrogen by the permanganate ion (MnO₄⁻) to form a benzyl radical. This is followed by a series of rapid oxidation steps. The benzyl radical is likely oxidized to a carbocation, which is then hydroxylated. The resulting benzyl alcohol is then further oxidized to an aldehyde, and finally to a carboxylic acid under the strong oxidizing conditions. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The aromatic region is expected to show two doublets corresponding to the two protons on the phenyl ring. The dioxolane ring protons typically appear as a multiplet, while the methyl group protons will present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Signals can be assigned to the aromatic carbons, the methine carbon of the dioxolane ring, the methylene carbons of the dioxolane ring, and the methyl carbon. The carbon attached to the fluorine will show a characteristic coupling.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govrsc.org It provides a specific signal for the fluorine atom, and its chemical shift is indicative of the electronic environment around the fluorine on the aromatic ring. researchgate.netwikipedia.org The natural abundance of the ¹⁹F isotope is 100%, making this technique particularly powerful for fluorine-containing compounds. wikipedia.org

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 7.4 - 7.6 | Doublet (d) | Proton ortho to bromine. |

| Aromatic CH | 7.1 - 7.3 | Doublet (d) | Proton meta to bromine. |

| Dioxolane CH | 6.0 - 6.2 | Singlet (s) | Methine proton on the dioxolane ring. |

| Dioxolane CH₂ | 4.0 - 4.2 | Multiplet (m) | Methylene protons of the dioxolane ring. |

¹³C NMR (Carbon-13 NMR)

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine shows a large coupling constant. |

| Aromatic C-Br | 115 - 120 | |

| Aromatic C-CH₃ | 138 - 142 | |

| Aromatic C-H | 125 - 135 | |

| Aromatic C (quaternary) | 130 - 140 | |

| Dioxolane CH | 101 - 104 | Methine carbon of the dioxolane ring. |

| Dioxolane CH₂ | 64 - 66 | Methylene carbons of the dioxolane ring. |

¹⁹F NMR (Fluorine-19 NMR)

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-F | -110 to -120 | Relative to a standard like CFCl₃. The exact shift is sensitive to the substitution pattern. |

Mass Spectrometry (MS) Techniques for Molecular Elucidation (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. unipd.itclinicaterapeutica.it For this compound, LC-MS is used for molecular weight confirmation and structural elucidation through fragmentation analysis.

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.orgjove.com This results in two peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of a monobrominated compound. libretexts.orglibretexts.org

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the dioxolane ring and the loss of the bromine atom.

Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 260/262 | [C₁₀H₁₀BrFO₂]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) showing the characteristic 1:1 isotopic pattern for bromine. |

| 183/185 | [C₇H₅BrF]⁺ | Loss of the dioxolane moiety (C₃H₅O₂). |

| 181 | [C₁₀H₁₀FO₂]⁺ | Loss of the bromine radical. |

| 73 | [C₃H₅O₂]⁺ | Dioxolane fragment. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring, the C-F bond, the C-Br bond, and the C-O bonds of the dioxolane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this one exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring. libretexts.orgup.ac.za The presence of substituents (bromo, fluoro, methyl, and dioxolane groups) on the phenyl ring will influence the wavelength of maximum absorption (λₘₐₓ). The bromine atom, in particular, is known to cause a bathochromic (red) shift in the absorption bands. researchgate.netresearchgate.net

Spectroscopic Data (IR and UV-Vis) IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch (methyl and dioxolane) |

| 1600 - 1450 | Aromatic C=C ring stretches |

| 1250 - 1000 | C-O stretch (dioxolane ether linkage) |

| 1100 - 1000 | C-F stretch |

UV-Vis Spectroscopy

| Parameter | Expected Value | Notes |

|---|---|---|

| λₘₐₓ 1 | ~200-220 nm | Corresponds to the primary π → π* transition of the benzene ring. |

| λₘₐₓ 2 | ~260-280 nm | Corresponds to the secondary (benzenoid) band, shifted by substituents. |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound may not be publicly available, analysis of analogous structures, such as other 2-phenyl-1,3-dioxolane derivatives, provides valuable insights. nih.govchemsynthesis.comresearchgate.net

Studies on similar molecules reveal key structural features:

Dioxolane Ring Conformation: The five-membered dioxolane ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain.

Relative Orientation: The orientation of the substituted phenyl ring relative to the dioxolane ring is a key structural parameter.

Bond Lengths and Angles: X-ray crystallography provides precise measurements of bond lengths (e.g., C-C, C-O, C-F, C-Br) and angles, which can be compared with theoretical values.

Intermolecular Interactions: In the solid state, molecules can be held together by various intermolecular forces, such as van der Waals forces or dipole-dipole interactions, which would be elucidated by a crystal structure analysis.

Chromatographic Methods for Purity Assessment and Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of this compound, as well as for assessing its purity. nih.govpensoft.net These methods are particularly useful for separating the target compound from starting materials, by-products, and degradation products.

A typical approach would involve reversed-phase chromatography. UPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.gov

Typical Chromatographic Conditions

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV detector (e.g., at 254 nm) | UV detector or Mass Spectrometer |

| Typical Run Time | 15-20 minutes | 2-5 minutes |

Computational and Theoretical Investigations of 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Electronic Structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane, DFT studies would typically be performed using a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Such studies would elucidate key electronic properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. A molecular electrostatic potential (MEP) map would also be generated to visualize electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Relates to electron-donating ability |

| LUMO Energy | Data not available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Indicates chemical reactivity and stability |

Conformational Analysis and Energetics of the Compound

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring to the dioxolane ring and the puckering of the dioxolane ring itself. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating this dihedral angle.

The energies of different conformers (e.g., staggered vs. eclipsed orientations of the substituents) would be calculated to identify the global minimum energy structure and any other low-energy conformers. The relative energies of these conformers, along with the energy barriers for their interconversion, would provide a detailed picture of the molecule's flexibility and the populations of different conformations at thermal equilibrium.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available |

Prediction of Spectroscopic Parameters through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations could be used to predict various spectroscopic parameters.

¹H and ¹³C NMR: Chemical shifts could be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared to a standard reference like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities would be calculated to predict the IR spectrum. This helps in identifying characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be employed to calculate the electronic excitation energies and oscillator strengths, predicting the absorption wavelengths in the UV-visible spectrum.

These predicted spectra would serve as a powerful tool for the structural confirmation and characterization of the compound in experimental settings.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis (e.g., the acetal (B89532) formation from 5-bromo-2-fluoro-3-methylbenzaldehyde (B1374601) and ethylene (B1197577) glycol) or its subsequent reactions.

By mapping the reaction pathway, locating transition state structures, and calculating activation energies, computational chemistry can provide a detailed, step-by-step understanding of how reactants are converted into products. This approach can clarify reaction regioselectivity and stereoselectivity and explain the role of catalysts. Without specific reactions to analyze, no data can be presented.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, both as an isolated molecule and in condensed phases (e.g., in a solvent or in a crystal lattice).

MD simulations would provide insights into:

Intramolecular dynamics: The flexibility of the molecule, including bond vibrations, angle bending, and torsional rotations.

Intermolecular interactions: How the molecule interacts with solvent molecules or with other molecules of the same kind. This would involve analyzing radial distribution functions to understand solvation shells and identifying key non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

These simulations are crucial for understanding the macroscopic properties of the substance based on its microscopic behavior.

While the computational and theoretical investigation of this compound is a fertile ground for future research, there is currently no published data to populate the detailed analyses outlined above. The methodologies described represent the standard and powerful approaches used in modern computational chemistry to characterize and understand the behavior of organic molecules. Future studies in this area would provide valuable insights into the structure, properties, and reactivity of this specific compound.

Role of 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane As a Key Synthetic Intermediate

Building Block in the Synthesis of Substituted Aromatic Derivatives

The primary role of 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane in this context is as a versatile scaffold for constructing polysubstituted benzene (B151609) derivatives. The bromine atom is the most prominent reactive site for introducing molecular diversity. It serves as a synthetic handle for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. adpharmachem.com The dioxolane group functions as a robust protecting group for the benzaldehyde moiety, remaining inert under the conditions typically required for these coupling reactions, such as those involving organometallics or basic media. wikipedia.orgthieme-connect.de

The fluorine and methyl substituents on the aromatic ring also play crucial roles by modulating the electronic properties and steric environment of the molecule, which can influence the efficiency and regioselectivity of subsequent synthetic transformations. libretexts.org The fluorine atom, in particular, is a common feature in bioactive molecules, often enhancing metabolic stability or binding affinity.

The versatility of the bromo group is highlighted by its utility in several key transformations:

Suzuki Coupling: Reaction with various boronic acids or esters to form biaryl structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Heck Coupling: Reaction with alkenes to append vinyl groups.

These reactions enable the systematic construction of complex aromatic compounds from a single, well-defined intermediate.

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Reaction Type | Coupling Partner (Example) | Catalyst System (Typical) | Product Functional Group |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylarene |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Styrene derivative |

Precursor for Advanced Organic Scaffolds and Heterocyclic Compounds

Beyond simple aromatic substitution, this compound is an excellent precursor for more intricate molecular frameworks, including a wide variety of heterocyclic systems. The synthetic strategy typically involves an initial modification at the bromine position, followed by the deprotection of the dioxolane to liberate the highly reactive aldehyde functional group. This aldehyde can then participate in a host of cyclization reactions.

The acidic hydrolysis of the 1,3-dioxolane (B20135) acetal (B89532) is a straightforward process that regenerates the parent aldehyde, which can then be used in reactions such as:

Reductive amination to form substituted benzylamines.

Wittig reactions to generate alkenes.

Condensation reactions with active methylene compounds.

Cyclocondensation reactions with dinucleophiles to form heterocycles like quinolines, benzodiazepines, or imidazoles.

This two-stage functionalization—first at the bromine and then at the aldehyde—provides a powerful and logical pathway to complex, three-dimensional molecules that are often sought in drug discovery programs.

Table 2: Hypothetical Synthetic Pathway to a Heterocyclic Scaffold

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | 2-Aminoaniline, Pd catalyst, Base | Dioxolane-protected amino-biaryl | Introduce a key nitrogen nucleophile. |

| 2 | Acetal Deprotection | Aqueous acid (e.g., HCl) | Amino-biaryl aldehyde | Unmask the aldehyde for cyclization. |

| 3 | Cyclocondensation | Heat or acid/base catalyst | Dibenzodiazepine derivative | Formation of the final heterocyclic core. |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound's Functional Groups

Diversity-oriented synthesis (DOS) is an approach used to generate libraries of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uksemanticscholar.org The title compound is an ideal starting point for DOS due to its orthogonally reactive functional groups. The bromine atom and the protected aldehyde can be addressed with different classes of reagents under distinct reaction conditions, allowing for the rapid generation of a large matrix of analogues from a common core. nih.gov

A typical DOS strategy would involve a "branching" reaction pathway. cam.ac.uk In the first stage, the parent compound could be reacted with a set of diverse boronic acids via Suzuki coupling. Each of the resulting products could then be deprotected and subsequently reacted with a second set of diverse building blocks, such as a collection of primary and secondary amines via reductive amination. This approach efficiently populates chemical space with molecules that vary at two distinct points, increasing the probability of discovering novel biological activity. mdpi.com

Table 3: Illustrative Matrix for Diversity-Oriented Synthesis

| Step 2: Reductive Amination (Reagent B) | |||

|---|---|---|---|

| Amine 1 | Amine 2 | Amine 3 | |

| Step 1: Suzuki Coupling (Reagent A₁) | Product A₁B₁ | Product A₁B₂ | Product A₁B₃ |

| Step 1: Suzuki Coupling (Reagent A₂) | Product A₂B₁ | Product A₂B₂ | Product A₂B₃ |

| Step 1: Suzuki Coupling (Reagent A₃) | Product A₃B₁ | Product A₃B₂ | Product A₃B₃ |

Industrial-Scale Synthesis Considerations for Related Intermediates

Starting Material Sourcing: The economic feasibility is heavily dependent on the cost and availability of the precursors, such as 1,4-dibromo-2-fluoro-3-methylbenzene or a related isomer. Processes that utilize readily available, commodity chemicals are preferred. For instance, the synthesis of related boronic acids often starts from simple materials like 1-bromo-4-fluorobenzene. google.com

Process Optimization and Safety: Each step, from the initial halogenation or functionalization of the ring to the protection of the aldehyde, must be optimized for high yield and throughput. The use of hazardous reagents, such as organolithium compounds which might be used for directed ortho-metalation, requires strict safety protocols and specialized equipment, especially at a large scale.

Scalable Reactions: Transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, are widely used in industry. However, catalyst cost, loading, and removal from the final product are critical parameters. High-turnover catalysts are desirable to minimize costs and reduce potential metal contamination.

Purification: Industrial processes favor purification by crystallization or distillation over chromatographic methods, which are generally not cost-effective for large quantities. The synthesis must be designed to produce a crude product of sufficient purity to make these methods viable.

Waste Management: The environmental impact of the synthesis is a major consideration. This includes minimizing solvent usage, recycling catalysts where possible, and treating waste streams to neutralize hazardous by-products. The "atom economy" of the chosen synthetic route is an important metric for sustainability.

The successful industrial synthesis of complex intermediates like this one requires a multidisciplinary approach, combining synthetic chemistry with chemical engineering to develop a process that is not only scientifically sound but also economically and environmentally sustainable.

Future Perspectives and Emerging Research Avenues for 2 5 Bromo 2 Fluoro 3 Methylphenyl 1,3 Dioxolane

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. royalsocietypublishing.orgepitomejournals.com Research in this area is expected to focus on several key strategies:

Catalyst Development : A primary goal is the replacement of hazardous and corrosive acid catalysts, traditionally used in halogenation and dioxolane formation, with eco-friendly and reusable alternatives. epitomejournals.com The development of solid acid catalysts, such as zeolites, clays, and sulfated metal oxides, could offer greener pathways. epitomejournals.com

Alternative Solvents : The use of toxic organic solvents is a significant concern in chemical synthesis. Future routes will likely explore greener solvents like water, ionic liquids, or even solvent-free reaction conditions to minimize pollution. royalsocietypublishing.orgepitomejournals.com

Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product, thus minimizing waste, will be prioritized. This includes exploring C-H activation techniques for more direct functionalization of the aromatic ring. royalsocietypublishing.org

Flow Chemistry : Continuous flow reactors offer advantages over traditional batch processing, including better reaction control, improved safety, and easier scalability. Integrating the synthesis of this compound into a flow system could lead to a more efficient and sustainable manufacturing process. royalsocietypublishing.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced waste, reusability, lower toxicity. epitomejournals.com | Development of solid acid catalysts and novel organocatalysts. epitomejournals.comsolubilityofthings.com |

| Greener Solvents | Reduced environmental pollution, improved safety. royalsocietypublishing.orgepitomejournals.com | Reactions in water, ionic liquids, or supercritical CO2. royalsocietypublishing.org |

| C-H Activation | Improved atom economy, reduced synthetic steps. royalsocietypublishing.org | Direct functionalization of the aromatic core. neuroquantology.com |

| Flow Chemistry | Enhanced control, safety, and scalability. royalsocietypublishing.orgneuroquantology.com | Optimization of reaction conditions in continuous flow systems. drugtargetreview.com |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique combination of functional groups in this compound opens the door to exploring new chemical reactions and potential catalytic uses.

The bromo-substituent is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgrsc.orgwwjmrd.com Future research could focus on developing ligand-free catalytic systems for these reactions to enhance cost-effectiveness and sustainability. rsc.orgrsc.org The ortho-fluoro group can influence the electronic properties and reactivity of the aromatic ring, potentially leading to unique reactivity patterns in these coupling reactions.

The dioxolane group, while often used as a protecting group for the aldehyde, can also be a site of reactivity. Research into the catalyzed hydrolysis of the dioxolane under specific conditions could provide controlled release of the aldehyde for subsequent in-situ reactions. researchgate.net Furthermore, there is potential to explore the catalytic activity of the dioxolane moiety itself, for instance, in C(sp3)-H bond activation reactions. taylorandfrancis.com

Advanced Materials Science Applications (e.g., in Polymer Chemistry, Coatings, Adhesives)

The structural features of this compound make it a promising candidate as a monomer or a precursor to monomers for the synthesis of advanced polymers.

The presence of fluorine in aromatic polymers is known to impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and increased solubility. acs.orgacs.orgmdpi.com This compound could serve as a building block for novel fluorinated aromatic polymers. The bromine atom provides a reactive site for polymerization through cross-coupling reactions, allowing for the creation of well-defined polymer architectures.

The dioxolane moiety could be incorporated into the polymer backbone, potentially influencing the material's physical properties, such as its flexibility and adhesion. researchgate.net This could be particularly relevant for applications in high-performance coatings and adhesives where tailored properties are crucial.

| Potential Application | Key Structural Feature | Resulting Polymer Property |

| High-Performance Polymers | Fluorinated aromatic ring | Thermal stability, chemical resistance. acs.orgacs.org |

| Specialty Coatings | Dioxolane group | Modified adhesion and flexibility. researchgate.net |

| Advanced Adhesives | Bromo-substituent for polymerization | Controlled polymer architecture. |

Computational Design for Targeted Chemical Properties and Reactivity

Computational chemistry and machine learning are poised to play a significant role in accelerating research related to this compound.

Quantum chemical methods can be employed to predict the regioselectivity of further electrophilic aromatic substitutions on the phenyl ring, guiding the synthesis of new derivatives. acs.org These calculations can also provide insights into the electronic properties and reactivity of the molecule, helping to explain and predict its behavior in chemical reactions. biorxiv.orgresearchgate.net

Machine learning models are increasingly being used to predict reaction outcomes and optimize reaction conditions. mit.edu Such models could be trained on data from reactions involving similar halogenated aromatic compounds to forecast the most effective synthetic routes and conditions for derivatives of the target molecule. This computational pre-screening can save significant time and resources in the laboratory.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The future of chemical synthesis is moving towards greater automation and high-throughput methodologies. solubilityofthings.com

Automated synthesis platforms can be programmed to perform multi-step syntheses with minimal human intervention, significantly increasing the speed and efficiency of producing a library of derivatives based on the this compound scaffold. merckmillipore.comchemspeed.comsigmaaldrich.com These platforms often utilize pre-packaged reagent cartridges for common transformations, which could be adapted for reactions such as Suzuki couplings at the bromo-position. merckmillipore.comsigmaaldrich.com

Once a library of compounds is synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their properties for various applications. nih.govucdavis.eduacs.org For example, HTS could be used to identify derivatives that exhibit specific biological activity or that, when polymerized, result in materials with desired physical characteristics. This combination of automated synthesis and HTS can dramatically accelerate the discovery of new functional molecules and materials. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2-(5-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Halogenation and cyclization : Bromination of the precursor aromatic ring followed by ethylene glycol-mediated acetal formation under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to achieve >95% purity.

- Optimization : Temperature control (60–80°C) and reaction time (12–24 hrs) are critical for yield improvement (up to 75–85%) .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

- NMR spectroscopy : H and C NMR confirm the dioxolane ring (δ 4.0–5.0 ppm for methylene protons) and substituent positions (e.g., fluorine coupling constants) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 273.05) verify molecular weight and halogen isotopic patterns .

- X-ray crystallography : Resolves spatial arrangement of bromine, fluorine, and methyl groups (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Cytotoxicity assays : IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition studies (Ellman’s method) with IC₅₀ comparisons to donepezil .

- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, CH₃) influence reactivity in cross-coupling reactions?

- Bromine : Acts as an electrophilic site for Suzuki-Miyaura coupling (Pd catalysis) but requires optimization due to steric hindrance from the dioxolane ring .

- Fluorine : Electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines) .

- Methyl group : Ortho-methyl reduces ring flexibility, affecting regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- SAR studies : Compare analogs like 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS 679840-30-3) and 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1) to identify substituent-dependent trends .

- Meta-analysis : Pool data from cytotoxicity assays to distinguish between intrinsic activity and assay-specific artifacts (e.g., solubility differences in DMSO vs. aqueous buffers) .

Q. How can computational methods (e.g., DFT, molecular docking) guide experimental design?

- DFT calculations : Predict reaction pathways (e.g., activation energy for bromine substitution) and electronic properties (HOMO/LUMO gaps) .

- Docking simulations : Model interactions with biological targets (e.g., AChE active site) to rationalize inhibition mechanisms and guide derivative synthesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) for stereocontrol .

- Process optimization : Continuous flow reactors improve heat/mass transfer for bromination steps, reducing racemization risks .

Methodological Considerations

Q. How to address stability issues during storage and handling?

- Light sensitivity : Store in amber vials at −20°C; avoid prolonged exposure to UV light .

- Thermal degradation : Monitor via TGA/DSC; decomposition onset typically >150°C .

Q. What solvent systems are optimal for solubility without compromising reactivity?

- Polar aprotic solvents : DMF or DMSO for SNAr reactions; THF for organometallic couplings .

- Avoid protic solvents : Methanol/water mixtures may hydrolyze the dioxolane ring .

Q. How to validate purity and detect trace impurities?

- HPLC-DAD/ELSD : Gradient elution (C18 column, acetonitrile/water) to resolve byproducts (e.g., dehalogenated derivatives) .

- Elemental analysis : Confirm Br/F content within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.